7-(2-Chlorophenyl)-7-oxoheptanenitrile
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions for the reaction .Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. It also involves understanding the compound’s chemical stability and reactivity .Scientific Research Applications
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Pharmacotherapeutics Applications
- Chalcones have been well examined and demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer properties .
- A detailed evaluation of the purported health benefits of chalcone and its derivatives, including molecular mechanisms of pharmacological activities, can be further explored .
- The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .
- Changing the structure by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
- The highest antifungal efficacy against standardized strains of Trichophyton rubrum was demonstrated by the chalcone 3-(2-chlorophenyl)-1-(2′-hydroxy-4′,6′-dimethoxyphenyl)prop-2-en-1-one (MIC = 12.5 μg/mL), which also inhibited all ten clinical isolates of T. rubrum (IC 50 12.5 and IC 90 25 μg/mL) .
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Synthesis and Pharmacological Properties
- Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .
- These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
- The α,β-unsaturated carbonyl system in chalcones makes them biologically active , and exclusion of the carbonyl system makes them biologically inactive, ensuring stability in both cis and trans forms .
- Chalcones can be used to obtain several heterocyclic rings through ring closure reactions .
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Antimicrobial and Antifungal Applications
- Chalcones and their derivatives have shown important antimicrobial and antifungal properties .
- The highest antifungal efficacy against standardized strains of Trichophyton rubrum was demonstrated by a chalcone derivative .
- The presence of the reactive α,β-unsaturated system in the chalcone’s rings showed different potential antimicrobial properties .
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Antimalarial and Antiviral Applications
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Anti-inflammatory and Antioxidant Applications
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Antitumor and Anticancer Applications
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Antileishmanial Applications
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Anti-mycobacterial Applications
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Synthon Applications
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Polychlorination of Phenol
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GABA Receptor Agonist
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-(2-chlorophenyl)-7-oxoheptanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO/c14-12-8-5-4-7-11(12)13(16)9-3-1-2-6-10-15/h4-5,7-8H,1-3,6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRTMBDBCFQSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642242 | |
Record name | 7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
CAS RN |
898767-80-1 | |
Record name | 2-Chloro-ζ-oxobenzeneheptanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-80-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-(2-Chlorophenyl)-7-oxoheptanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00642242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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